Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
CAS No.: 853318-23-7
Cat. No.: VC16032916
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853318-23-7 |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | diethyl 7-methyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
| Standard InChI | InChI=1S/C21H22N2O4/c1-5-26-20(24)18-14(4)23-17(19(18)21(25)27-6-2)12-11-16(22-23)15-9-7-13(3)8-10-15/h7-12H,5-6H2,1-4H3 |
| Standard InChI Key | HONHRTDNHKSZKU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=C1C(=O)OCC)C=CC(=N2)C3=CC=C(C=C3)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 366.4 g/mol. Its core consists of a pyrrolo[1,2-b]pyridazine system—a fused bicyclic structure combining pyrrole and pyridazine rings. Key substituents include:
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A p-tolyl group (4-methylphenyl) at the 2-position, introducing hydrophobic character.
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Diethyl dicarboxylate moieties at the 5- and 6-positions, enhancing solubility in polar aprotic solvents.
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A methyl group at the 7-position, modulating steric and electronic properties.
The stereoelectronic effects of these groups influence reactivity and intermolecular interactions, as evidenced by crystallographic studies of analogous compounds .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 853318-23-7 |
| IUPAC Name | Diethyl 7-methyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
| Solubility | Likely soluble in DMSO, DMF; insoluble in water |
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, related pyrrolo[1,2-b]pyridazines exhibit characteristic signals in NMR and IR spectra :
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NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with methyl groups appearing as singlets near δ 2.3–2.5 ppm.
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NMR: Carbonyl carbons (ester groups) typically show signals around δ 165–170 ppm.
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IR: Strong absorptions at 1720–1740 cm (ester C=O stretch) and 1600–1450 cm (aromatic C=C).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves multi-step protocols, often starting from functionalized pyridazine precursors. A generalized route includes:
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Core Formation: Condensation of substituted pyridazines with p-tolylacetylene derivatives under acidic conditions to construct the bicyclic framework.
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Esterification: Introduction of diethyl dicarboxylate groups via nucleophilic acyl substitution, typically using ethyl chloroformate in the presence of a base.
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Functionalization: Methylation at the 7-position using methyl iodide or dimethyl sulfate under basic conditions.
Table 2: Representative Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HOAc, DCM, RT, 2 h | 65–78 |
| Esterification | DMAD, PPh, DCM, 10 min | 70–85 |
| Methylation | CHI, KCO, DMF | 80–92 |
Mechanistic Insights
The cyclocondensation step proceeds via a [3+2] cycloaddition mechanism, where the pyridazine nitrogen acts as a nucleophile, attacking electrophilic carbons in the acetylene derivative. Subsequent esterification leverages the reactivity of activated carbonyl groups toward alcohol nucleophiles, with triphenylphosphine facilitating the formation of reactive intermediates .
| Compound | Substituent | Panc-1 IC (μM) | MDA-MB-231 IC (μM) |
|---|---|---|---|
| 7m | 3-NO | 12.54 ± 0.001 | 13.14 ± 0.005 |
| 7i | 3-Cl | 21.4 ± 0.016 | 17.9 ± 0.014 |
| Etoposide | – | 24.35 ± 0.001 | 30.63 ± 0.014 |
Mechanistic Hypotheses
The biological activity of pyrrolo[1,2-b]pyridazines may arise from:
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Kinase Inhibition: Interaction with ATP-binding pockets of EGFR or VEGFR, disrupting signal transduction .
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DNA Intercalation: Planar aromatic systems inserting between DNA base pairs, inhibiting replication.
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Apoptosis Induction: Activation of caspase-3/7 pathways via mitochondrial membrane depolarization.
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